molecular formula C10H14FN3O4 B12316880 2'-Deoxy-2'-fluoro-5-methylcytidine

2'-Deoxy-2'-fluoro-5-methylcytidine

Cat. No.: B12316880
M. Wt: 259.23 g/mol
InChI Key: QZZJZXAWLQYJFK-UHFFFAOYSA-N
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Description

2’-Deoxy-2’-fluoro-5-methylcytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in various scientific and medical applications. This compound has potential anti-metabolic and anti-tumor activities .

Chemical Reactions Analysis

2’-Deoxy-2’-fluoro-5-methylcytidine undergoes various chemical reactions, including:

Scientific Research Applications

2’-Deoxy-2’-fluoro-5-methylcytidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluoro-5-methylcytidine involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound also acts as a competitive inhibitor of the hepatitis C virus RNA-dependent RNA polymerase, thereby inhibiting viral replication .

Comparison with Similar Compounds

2’-Deoxy-2’-fluoro-5-methylcytidine is unique compared to other cytidine analogs due to its specific modifications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and efficacy.

Properties

IUPAC Name

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZJZXAWLQYJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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